2-Amino-4-isopropylamino-6-ethylthio-1,3,5-triazine
Overview
Description
2-Amino-4-isopropylamino-6-ethylthio-1,3,5-triazine is a chemical compound belonging to the triazine family. It is characterized by its molecular formula C8H16N6S and a molecular weight of 228.32 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 2-Amino-4-isopropylamino-6-ethylthio-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride. The process includes the following steps :
Nucleophilic Substitution: Cyanuric chloride undergoes sequential nucleophilic substitution with primary amines and thiols.
Reaction Conditions: The reactions are usually carried out in solvents like 1,4-dioxane or 1,2-dichloroethane under reflux conditions.
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
2-Amino-4-isopropylamino-6-ethylthio-1,3,5-triazine undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound undergoes nucleophilic substitution reactions, where the amino and ethylthio groups can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include amines, thiols, and halides, with reactions often conducted under reflux or at elevated temperatures.
Major Products: The major products formed depend on the specific reagents used, leading to a variety of substituted triazines.
Scientific Research Applications
2-Amino-4-isopropylamino-6-ethylthio-1,3,5-triazine has numerous scientific research applications :
Chemistry: It is used as a building block for synthesizing more complex triazine derivatives.
Biology: The compound exhibits biological activity and is studied for its potential use in pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an antitumor or antimicrobial agent.
Industry: It is utilized in the production of herbicides, polymer stabilizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-isopropylamino-6-ethylthio-1,3,5-triazine involves its interaction with specific molecular targets :
Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways.
Pathways Involved: It may inhibit or activate specific pathways, leading to its observed biological effects.
Effects: The compound’s effects are mediated through its binding to target molecules, altering their function and activity.
Comparison with Similar Compounds
2-Amino-4-isopropylamino-6-ethylthio-1,3,5-triazine can be compared with other similar triazine compounds :
Similar Compounds: Examples include 2-Ethylamino-4-isopropylamino-6-methylthio-1,3,5-triazine and 2,4-Diamino-6-aryl-1,3,5-triazine.
Uniqueness: The presence of the isopropylamino and ethylthio groups makes it unique, providing distinct chemical and biological properties.
Comparison: Compared to other triazines, it may exhibit different reactivity and biological activity due to its unique substituents.
Properties
IUPAC Name |
6-ethylsulfanyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5S/c1-4-14-8-12-6(9)11-7(13-8)10-5(2)3/h5H,4H2,1-3H3,(H3,9,10,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFDAEQSCSSHGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=NC(=N1)NC(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40704439 | |
Record name | 6-(Ethylsulfanyl)-N~2~-(propan-2-yl)-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40704439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092352-75-4 | |
Record name | 6-(Ethylthio)-N2-(1-methylethyl)-1,3,5-triazine-2,4-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092352-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Ethylsulfanyl)-N~2~-(propan-2-yl)-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40704439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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